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Introduction

In the landscape of drug discovery and medicinal chemistry, the exploration of novel molecular
scaffolds is paramount to the development of next-generation therapeutics. Non-proteinogenic
amino acids and their derivatives represent a fertile ground for this exploration, offering unique
structural and conformational properties. 3-Nitro--homophenylalaninol is a chiral amino
alcohol that, while not extensively documented in current literature, stands as a molecule of
significant synthetic and pharmacological potential. Its structure combines three key features: a
B-amino acid backbone, which imparts unique folding properties and resistance to enzymatic
degradation; a nitroaromatic group, a versatile functional handle and known pharmacophore[1];
and a primary alcohol, which provides a site for further chemical modification.

This guide provides a comprehensive technical overview of 3-nitro-B-homophenylalaninol,
designed for researchers, scientists, and drug development professionals. We will delineate its
molecular structure, predict its physicochemical properties based on related analogues,
propose a robust synthetic pathway with detailed experimental considerations, and explore its
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potential applications as a valuable building block in medicinal chemistry and materials

science.

Molecular Structure and Physicochemical
Properties

The fundamental structure of 3-nitro-B-homophenylalaninol, (3-amino-4-(3-nitrophenyl)butan-1-
ol), is characterized by a four-carbon chain with an amino group at the C3 position (3-position
relative to the original carboxyl group) and a 3-nitrophenyl substituent at C4. The terminal
carboxylic acid of the parent amino acid is reduced to a primary alcohol.

Chemical Structure

The IUPAC name for this compound is (3S)-3-amino-4-(3-nitrophenyl)butan-1-ol or (3R)-3-
amino-4-(3-nitrophenyl)butan-1-ol, depending on the stereochemistry at the chiral center (C3).
The structure is depicted below.

Caption: 2D structure of 3-nitro-3-homophenylalaninol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-nitro-3-
homophenylalaninol, derived from its structure and data from analogous compounds.
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Basis for Prediction /

Property Predicted Value
Reference
Molecular Formula C10H14N203 Calculated from structure
Molecular Weight 210.23 g/mol Calculated from structure
Based on 3-Nitro-L-
) phenylalanine and 3-
Appearance Off-white to yellow powder ) N ) ]
nitroaniline which are off-white
or yellow solids.[2][3]
3-Nitro-L-phenylalanine melts
>185°C (dec).[4] 3-Nitroaniline
] ] >100 °C (with potential melts at 114°C.[3] The amino
Melting Point N
decomposition) alcohol may have a lower

melting point than the

corresponding amino acid.

_ , Based on solubility data for
N Slightly soluble in water; ) )
Solubility ) related nitro- and amino-
Soluble in DMSO, Methanol
compounds.[4]

pKa (Amine) ~9-10 Typical for a primary amine.

Recommended for similar
N 0-8 °C, keep in dark place, nitroaromatic and amino acid
Storage Conditions ) o
inert atmosphere derivatives to prevent

degradation.[2][4]

Proposed Synthesis Pathway

A multi-step synthesis is proposed, starting from a protected a-amino acid, proceeding through
a nitration step, chain extension, and final reduction. This pathway is designed to be robust and
leverage well-established chemical transformations.

Caption: Proposed synthetic workflow for 3-nitro-3-homophenylalaninol.

Rationale Behind Experimental Choices
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o Starting Material & Protection: Beginning with a commercially available N-protected
phenylalanine (e.g., Boc-Phe-OH or Cbz-Phe-OH) is crucial. The protecting group prevents
unwanted side reactions at the amino group during nitration and homologation.

 Nitration: The nitration of an activated aromatic ring is a standard electrophilic aromatic
substitution. The conditions must be carefully controlled to favor mono-nitration at the meta-
position, which is directed by the deactivating (but meta-directing) alkyl substituent on the
ring. The synthesis of 3-nitroatenolol provides a relevant precedent for the nitration of a
substituted phenyl ring.[5]

» Homologation (Arndt-Eistert Reaction): This is a classic and reliable method for a one-carbon
chain extension of a carboxylic acid. It converts the a-amino acid into a 3-amino acid, which
is the core of the desired scaffold.

e Reduction to Amino Alcohol: The reduction of the carboxylic acid to a primary alcohol is a key
step. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3s) are
effective for this transformation. Critically, these reagents will also reduce the nitro group if
not performed under carefully controlled conditions or if the nitro group is not compatible. An
alternative, milder approach would be to first form an ester and then reduce it with a milder
reagent like sodium borohydride if selectivity is an issue.

» Deprotection: The final step involves the removal of the N-protecting group (e.g., acid-
catalyzed removal of Boc or hydrogenolysis for Chz) to yield the target compound.

Detailed Experimental Protocol (lllustrative)

Step 1: Synthesis of N-Boc-3-nitro-L-phenylalanine

e To a solution of N-Boc-L-phenylalanine (1 eq.) in concentrated sulfuric acid at 0 °C, add a
solution of nitric acid (1.1 eq.) in sulfuric acid dropwise, maintaining the temperature below 5
°C.

 Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC.

o Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl
acetate.
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e Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated
product.

Step 2: Synthesis of N-Boc-3-nitro-L-homophenylalanine

Dissolve N-Boc-3-nitro-L-phenylalanine (1 eq.) in anhydrous THF and cool to -15 °C.

e Add N-methylmorpholine (1.1 eq.) followed by the dropwise addition of isobutyl
chloroformate (1.1 eq.). Stir for 30 minutes.

e In a separate flask, prepare diazomethane (CHzNz2) in diethyl ether and add it to the reaction
mixture. Allow the reaction to proceed for 3-5 hours.

e Quench the reaction carefully with acetic acid.

 In the presence of a silver benzoate catalyst, the diazoketone intermediate will rearrange to
form the B-amino acid ester, which can then be hydrolyzed to the carboxylic acid.

Step 3: Reduction to N-Boc-3-nitro-L-3-homophenylalaninol

o Dissolve N-Boc-3-nitro-L-homophenylalanine (1 eq.) in anhydrous THF under an inert
atmosphere (e.g., Argon).

e Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BHs- THF, 1.5-2.0 eq.)
dropwise.

 Allow the reaction to warm to room temperature and stir for 12-16 hours.

e Cool the reaction back to 0 °C and carefully quench by the slow addition of methanol.

 Remove the solvent under reduced pressure and purify the crude product by column
chromatography.

Step 4: Deprotection to 3-Nitro-L-B-homophenylalaninol

» Dissolve the N-Boc protected amino alcohol in a solution of 4M HCI in dioxane or
trifluoroacetic acid (TFA) in dichloromethane.
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 Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the
starting material.

o Evaporate the solvent and excess acid under reduced pressure. The product can be
triturated with diethyl ether to yield the hydrochloride salt.

Potential Applications and Research Directions

The unique structure of 3-nitro--homophenylalaninol opens up several avenues for research
and development.

Peptidomimetic and Drug Development

3-amino acids are known to form stable, well-defined secondary structures (helices, turns) in
peptides and are resistant to proteolysis. L-homophenylalanine is a key building block for
several angiotensin-converting enzyme (ACE) inhibitors.[6] Therefore, 3-nitro-3-
homophenylalaninol could serve as a valuable chiral building block for:

o Synthesis of novel peptidomimetics: Its incorporation into peptide chains could modulate
receptor-ligand interactions or enhance stability.[7]

o Development of small molecule inhibitors: The amino alcohol functionality can participate in
hydrogen bonding interactions within enzyme active sites.

The Role of the Nitro Group

The nitro group is not merely a passive substituent. It has a profound impact on the molecule's
electronic properties and offers multiple functional roles.

e Pharmacophore: Nitroaromatic compounds exhibit a wide range of biological activities,
including antibacterial, anticancer, and antiparasitic properties.[1][8] The nitro group can be
crucial for binding to specific biological targets.

e Prodrug Strategy: The nitro group can be enzymatically reduced to an amino group under
hypoxic conditions, a characteristic of solid tumors. This makes it an ideal trigger for hypoxia-
activated prodrugs (HAPs), which selectively release a cytotoxic agent in the tumor
microenvironment.[9]
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e Synthetic Handle: The nitro group can be readily reduced to an amine, providing a site for
further derivatization. This allows for the creation of libraries of compounds for structure-
activity relationship (SAR) studies. The reduction of nitro compounds to primary amines is a
well-established transformation.[10]

Drug Development

| | 3-Nitro-B-homophenylalaninol
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Click to download full resolution via product page

Caption: Potential application pathways for 3-nitro-B-homophenylalaninol.

Asymmetric Catalysis

Chiral amino alcohols are widely used as ligands in asymmetric synthesis. The nitrogen and
oxygen atoms can effectively chelate to a metal center, creating a chiral environment that can
direct the stereochemical outcome of a reaction. 3-Nitro-B-homophenylalaninol could be
explored as a ligand for reactions such as asymmetric reductions, additions, or cyclizations.

Conclusion

3-Nitro-B-homophenylalaninol is a promising yet underexplored molecule at the intersection of
peptide chemistry, medicinal chemistry, and asymmetric synthesis. This guide has outlined its
fundamental characteristics, provided a plausible and detailed synthetic strategy, and
highlighted its significant potential as a versatile building block. The combination of a chiral 3-
amino alcohol scaffold with a functionally rich nitroaromatic moiety makes it a compelling target
for synthesis and an attractive candidate for inclusion in future drug discovery and materials
science programs. The protocols and insights presented herein are intended to provide a solid
foundation for researchers to begin their investigation into this fascinating molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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